2-(1,2-Dibromo-2-nitroethyl)thiophene
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Overview
Description
2-(1,2-Dibromo-2-nitroethyl)thiophene is an organic compound with the molecular formula C6H5Br2NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and a nitro group attached to an ethyl chain, which is further connected to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dibromo-2-nitroethyl)thiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the bromination of 2-ethylthiophene followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dibromo-2-nitroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Reduction: Formation of 2-(1,2-Diaminoethyl)thiophene.
Scientific Research Applications
2-(1,2-Dibromo-2-nitroethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 2-(1,2-Dibromo-2-nitroethyl)thiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can participate in substitution reactions, modifying the compound’s activity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Another brominated thiophene derivative with different substitution patterns.
2,3-Dibromothiophene: Similar in structure but with bromine atoms at different positions on the thiophene ring.
Uniqueness
2-(1,2-Dibromo-2-nitroethyl)thiophene is unique due to the presence of both bromine and nitro groups on the ethyl chain, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other thiophene derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
89881-36-7 |
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Molecular Formula |
C6H5Br2NO2S |
Molecular Weight |
314.98 g/mol |
IUPAC Name |
2-(1,2-dibromo-2-nitroethyl)thiophene |
InChI |
InChI=1S/C6H5Br2NO2S/c7-5(6(8)9(10)11)4-2-1-3-12-4/h1-3,5-6H |
InChI Key |
XGRHYJGASFXELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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